molecular formula C13H12N2O2 B6367483 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine CAS No. 1261889-04-6

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine

Cat. No.: B6367483
CAS No.: 1261889-04-6
M. Wt: 228.25 g/mol
InChI Key: MCOJVOYJUCXCMU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine is a chemical compound with the molecular formula C13H12N2O2 This compound is of interest due to its unique structure, which combines a pyridine ring with a phenyl group substituted with a methylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and 3-(N-methylaminocarbonyl)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxypyridine and 3-(N-methylaminocarbonyl)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the methylaminocarbonyl moiety can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

    2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]benzene: This compound has a benzene ring instead of a pyridine ring.

Uniqueness

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)11-5-6-12(16)15-8-11/h2-8H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJVOYJUCXCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682916
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-04-6
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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